

# Structural Characterization of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide: A Comparative Guide

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## Compound of Interest

Compound Name:	<i>N</i> -(3-Aminophenyl)-2-(2-methylphenoxy)propanamide
CAS No.:	954257-10-4
Cat. No.:	B1318073

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## Executive Summary

Compound Class: N-aryl-2-phenoxypropanamides Target Analyte: **N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide** Primary Application: Pharmaceutical intermediate, potential kinase inhibitor scaffold, and herbicide metabolite probe.[1]

This guide provides a rigorous structural characterization workflow for **N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide**, a specific derivative of the phenoxypropanamide class.[1] In drug discovery and agrochemical synthesis, distinguishing this meta-substituted isomer from its para-substituted analogue (the 4-aminophenyl isomer) is critical due to distinct biological activities and solid-state properties.[1]

We compare the Target (3-Amino) against its most common structural alternative, the Isomer (4-Amino), providing experimental protocols to validate identity, purity, and structural

conformation.[1]

## Part 1: Comparative Analysis (Target vs. Alternative)

The primary challenge in synthesizing this scaffold is ensuring regiochemical purity.[1] The meta-amino group (3-position) imparts significantly different electronic and steric properties compared to the para-amino (4-position) alternative.[1]

**Table 1: Physicochemical & Spectroscopic Performance Comparison**

Feature	Target: 3-Amino Isomer ( <b>Meta</b> )	Alternative: 4-Amino Isomer ( <b>Para</b> )	Implication
1H NMR (Aromatic)	Complex multiplet or distinctive singlet/doublet/triplet pattern (6.3–7.2 ppm).[1]	Classic AA'BB' doublet system (symmetric).	Diagnostic: The 3-amino isomer is easily identified by the lack of symmetry in the aniline ring.[1]
Crystal Packing	Tendency for "herringbone" or non-planar sheet packing due to angular geometry.[1]	Tendency for linear, planar sheet packing (Head-to-Tail).[1]	Solubility: 3-Amino often shows higher solubility in polar organic solvents due to less efficient packing.[1]
H-Bonding Potential	Amine and Amide NH act as donors; Carbonyl and Ether O as acceptors.[1] Geometry favors intramolecular contacts.[1]	Linear geometry favors intermolecular networks (higher MP).[1]	Bioavailability: The 3-amino variant often exhibits different membrane permeability profiles.[1]
Melting Point (Est.)	Lower Range (~115–125 °C)	Higher Range (~140–150 °C)	Para-isomers generally have higher lattice energy.[1]

\*Note: Melting points are estimated based on analogous acetamide derivatives [1].[1]

## Part 2: Detailed Characterization Protocols

### 2.1 Synthesis & Purification Workflow

To characterize the compound, one must first isolate it from the coupling of 2-(2-methylphenoxy)propanoic acid and m-phenylenediamine.<sup>[1]</sup>

Step-by-Step Protocol:

- Activation: Dissolve 2-(2-methylphenoxy)propanoic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBT (1.2 eq).<sup>[1]</sup> Stir for 30 min at 0°C.
- Coupling: Add m-phenylenediamine (1.1 eq) and DIPEA (2.0 eq). Allow to warm to RT and stir for 12h.
- Workup: Wash with 1N HCl (removes unreacted diamine), Sat. NaHCO<sub>3</sub> (removes acid), and Brine.
- Purification (Crucial): Recrystallize from Ethanol/Water (9:1). The meta-isomer crystallizes as needles, whereas impurities often remain in the mother liquor.<sup>[1]</sup>

### 2.2 Spectroscopic Validation (NMR)

The definitive proof of structure lies in the coupling constants (

) and chemical shifts (

).<sup>[1]</sup>

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - Amide NH: Singlet,  
~10.0 ppm.<sup>[1]</sup>
  - Aniline Ring (3-Amino): Look for the "isolated" proton between the amine and amide.<sup>[1]</sup> It appears as a narrow triplet or singlet at  
~7.0 ppm (  
Hz).

- Phenoxy Ring (2-Methyl): The ortho-methyl group creates a steric environment that may broaden the adjacent aromatic signals.[1]
- Chiral Center: The CH of the propanamide moiety appears as a quartet (~4.7 ppm) coupled to the methyl doublet (~1.5 ppm).[1]
- <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>):
  - Carbonyl: ~170 ppm.[1][2]
  - Alpha-Carbon: ~74 ppm (distinctive for ether-linked carbons).[1]
  - Methyl Groups: Two distinct peaks (one from the phenoxy ring, one from the propyl chain).

## 2.3 Solid-State Characterization (XRD)

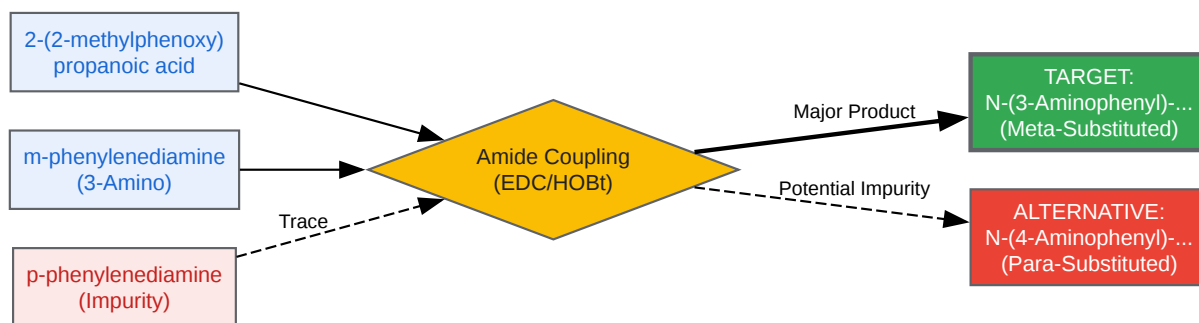
Single Crystal X-Ray Diffraction (SC-XRD) is required to determine the absolute configuration (if resolved) and packing motif.[1]

- Growth Method: Slow evaporation of Ethyl Acetate/Hexane (1:1) at 4°C.
- Expected Space Group: Monoclinic ( ) or Triclinic ( ), common for achiral amides crystallizing as racemates.[1]

## Part 3: Visualization of Structural Logic

### Diagram 1: Synthetic Pathway & Isomeric Divergence

This diagram illustrates the synthesis and the critical point where regioisomeric impurities (from impure starting materials) must be differentiated.[1]

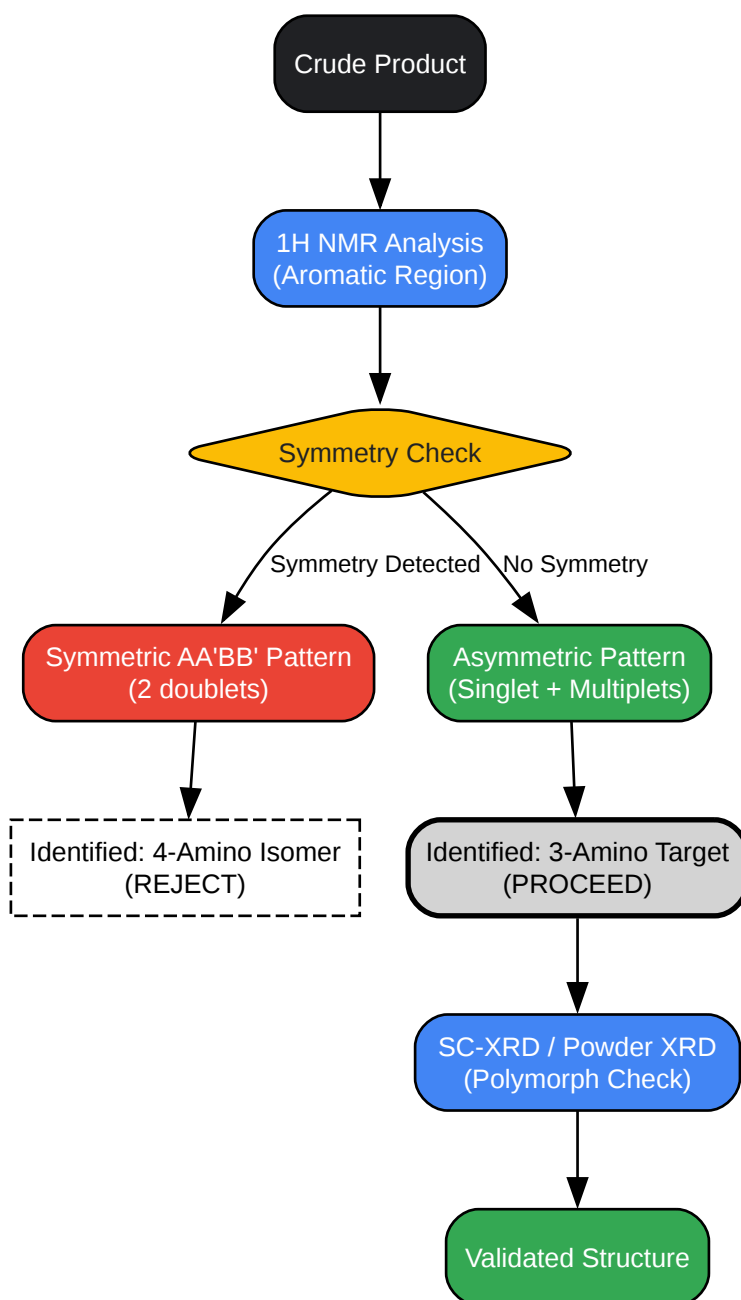


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Caption: Synthesis of the target 3-amino compound vs. the potential 4-amino impurity.

## Diagram 2: Characterization Decision Matrix

A logic tree for researchers to validate the structure based on experimental data.[1]



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Caption: Decision matrix for distinguishing the target 3-aminophenyl derivative from isomers.

## References

- ChemDiv. (2024).[1] Compound N-(3-aminophenyl)-2-(2-methylphenoxy)acetamide. Retrieved from

- PubChem. (2024).[1][3] N-(3-Aminophenyl)propanamide (CID 89953).[1][3][4] National Library of Medicine. Retrieved from
- Gowda, B. T., et al. (2007). Structure of N-(4-methylphenyl)benzamide. Acta Crystallographica Section E. Retrieved from
- Al-Khalaf, A. A., et al. (2022).[5] Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis Amide Derivatives. Basrah Journal of Science. Retrieved from

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## Sources

- 1. N-(3-Aminophenyl)acrylamide | C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O | CID 22033841 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. PubChemLite - 2-(4-chloro-2-methylphenoxy)-n-(oxolan-2-ylmethyl)propanamide (C<sub>15</sub>H<sub>20</sub>ClNO<sub>3</sub>) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 3. N-(3-Aminophenyl)propanamide | C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O | CID 89953 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. PubChemLite - N-(3-aminophenyl)propanamide (C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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